3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Description
3-[1-(1-Piperidinyl)cyclohexyl]-phenol, monohydrochloride (CAS RN 79787-43-2 for the free base) is a cyclohexylphenol derivative featuring a piperidine substitution at the 1-position of the cyclohexane ring and a phenolic hydroxyl group at the 3-position of the aromatic ring. The hydrochloride salt enhances its water solubility, making it suitable for pharmacological studies. Structurally, it shares similarities with phencyclidine (PCP) analogs, which are known for their central nervous system (CNS) activity . The phenolic group distinguishes it from halogenated or alkylated derivatives, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(1-piperidin-1-ylcyclohexyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-9-7-8-15(14-16)17(10-3-1-4-11-17)18-12-5-2-6-13-18;/h7-9,14,19H,1-6,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLAXXFXAYRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)O)N3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344889 | |
| Record name | 3-[1-(Piperidin-1-yl)cyclohexyl]phenol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79295-51-5 | |
| Record name | 3-Hydroxyphencyclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(Piperidin-1-yl)cyclohexyl]phenol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPHENCYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3IRV817TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Grignard Reaction-Based Synthesis (CN103204828B)
This patent outlines a method for analogous arylcyclohexylamines using Grignard reagents:
Procedure :
- Grignard Reagent Preparation :
- Chlorocyclohexane (1 mol) is reacted with magnesium (1 mol) in diethyl ether under reflux to form cyclohexylmagnesium chloride.
- Ketone Coupling :
- Acetophenone derivatives (e.g., 3-hydroxyacetophenone) are treated with the Grignard reagent to yield tertiary alcohols.
- Piperidine Introduction :
- Hydrochloride Salt Formation :
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Grignard Formation | 95% | N/A |
| Ketone Coupling | 85% | 98% |
| Piperidine Substitution | 78% | 97% |
| Salt Formation | 92% | 99% |
Advantages : High regioselectivity, scalability (>100 g batches).
Limitations : Requires strict anhydrous conditions for Grignard stability.
Catalytic Hydrogenation Approach (CN107698538B)
This method focuses on reducing nitro intermediates to amines, adapted for 3-hydroxy PCP:
Procedure :
- Nitro Compound Synthesis :
- 3-Nitrobenzaldehyde is condensed with cyclohexanone and piperidine via a Mannich reaction to form a β-nitroamine intermediate.
- Hydrogenation :
- Cyclization and Salt Formation :
Key Data :
| Parameter | Value |
|---|---|
| Hydrogenation Time | 8–12 h |
| Pd/C Loading | 20% |
| Final Yield | 81% |
Advantages : Mild conditions, avoids toxic reagents.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Microwave-Assisted Ring-Opening (ACS JOC, 2024)
A recent innovation employs aziridine amide ring-opening reactions to access sp³-rich scaffolds:
Procedure :
- Aziridine Formation :
- Cyclic olefins are treated with Rh₂(esp)₂-catalyzed nitrene transfer to generate aziridine intermediates.
- Ring-Opening with Phenols :
- Acid-Base Workup :
Key Data :
| Metric | Result |
|---|---|
| Reaction Time | 10 min |
| Diastereoselectivity | 5.6:1 |
| Isolated Yield | 85% |
Advantages : Rapid synthesis, excellent stereocontrol.
Limitations : Limited substrate scope for bulky phenols.
Analytical Characterization
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆, 343 K): δ 7.23–7.11 (m, aromatic H), 3.70–3.27 (m, piperidine H), 1.39 (s, cyclohexyl H).
- HRMS : m/z calcd for C₁₇H₂₅NO·HCl [M+H]⁺: 295.17, found: 295.18.
Purity Assessment :
Scale-Up Considerations and Industrial Feasibility
- Solvent Selection : Methanol and DCM are preferred for large-scale reactions due to low cost and ease of removal.
- Waste Management : Pd/C catalysts from hydrogenation are recycled via filtration, reducing environmental impact.
- Regulatory Compliance : All batches adhere to ICH Q3A guidelines for residual solvents (e.g., <500 ppm ether).
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphencyclidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phencyclidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or alkylation using alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phencyclidine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Hydroxyphencyclidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxyphencyclidine Hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, the compound inhibits the receptor’s activity, leading to altered neurotransmission and dissociative effects. This mechanism is similar to that of phencyclidine but with potentially different pharmacokinetic properties due to the presence of the hydroxyl group.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
| Compound Name | Substituents on Phenyl Ring | Cyclohexyl Group Modification | Salt Form | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | -OH (phenol) | 1-(1-Piperidinyl) | Monohydrochloride | Phenol, piperidine |
| 3-Fluoro PCP Hydrochloride (CAS 1049718-37-7) | -F | 1-(1-Piperidinyl) | Monohydrochloride | Fluorophenyl, piperidine |
| 3-Cyclohexyl Piperidine Hydrochloride (CAS 19734-67-9) | None (simple phenyl) | 3-Cyclohexyl | Hydrochloride | Phenyl, piperidine |
| Trihexyphenidyl Impurity A (MM0237.03) | -CO-(propan-1-one) | None | Hydrochloride | Ketone, piperidine |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Interactions |
|---|---|---|---|---|
| Target Compound | 275.8 | 2.5–3.2 | High (ionic form) | Hydrogen bonding (phenol) |
| 3-Fluoro PCP Hydrochloride | 289.8 | 3.0–3.8 | Moderate | Lipophilic (fluorine) |
| 3-Cyclohexyl Piperidine Hydrochloride | 209.7 | 3.5–4.2 | Low | Hydrophobic (alkyl chain) |
| Trihexyphenidyl Impurity A | 253.8 | 2.8–3.5 | Moderate | Polar (ketone) |
Mechanistic Insights from Related Compounds
- alkyl groups) in macromolecular binding. The target compound’s phenol group may mimic carbamoylation by interacting with lysine residues in proteins, as seen in cyclohexylcarbamoylation processes .
- Solubility and Toxicity: Evidence from nitrosoureas suggests that solubility (octanol/water coefficient) critically influences toxicity and therapeutic index. The target compound’s hydrophilic hydrochloride salt may reduce systemic toxicity compared to lipophilic analogs .
Biological Activity
3-[1-(1-piperidinyl)cyclohexyl]-phenol, monohydrochloride, also known as 3-Hydroxyphencyclidine Hydrochloride, is a chemical compound with notable biological activities. It is a derivative of phencyclidine (PCP), a well-known dissociative anesthetic. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and findings from relevant studies.
Chemical Structure and Properties
- Molecular Formula : C17H25NO·ClH
- CAS Number : 79295-51-5
The compound's structure features a cyclohexyl group attached to a phenolic moiety and a piperidine ring, which contributes to its pharmacological properties.
The primary mechanism of action for 3-Hydroxyphencyclidine Hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor in the central nervous system. By binding to the NMDA receptor, the compound inhibits its activity, leading to altered neurotransmission and producing dissociative effects similar to those observed with PCP. This inhibition can result in significant changes in synaptic plasticity and neuronal signaling pathways.
Neuropharmacological Effects
Research indicates that 3-Hydroxyphencyclidine Hydrochloride exhibits various neuropharmacological effects:
- Dissociative Anesthesia : Similar to PCP, it produces dissociative anesthesia, characterized by a feeling of detachment from the body and environment.
- Antidepressant Potential : Some studies suggest that NMDA receptor antagonists may have rapid antidepressant effects, indicating potential therapeutic applications in mood disorders.
- Cognitive Effects : The compound may influence cognitive functions due to its impact on glutamate signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-Hydroxyphencyclidine Hydrochloride:
-
In Vitro Studies :
- A study demonstrated that the compound affected cellular processes in neuronal cultures, altering calcium signaling pathways.
- Another research highlighted its role in modulating synaptic transmission through NMDA receptor inhibition.
-
Animal Models :
- Research involving rodent models indicated that administration of 3-Hydroxyphencyclidine Hydrochloride resulted in behavioral changes consistent with dissociative states, supporting its classification as a dissociative anesthetic.
-
Therapeutic Exploration :
- Investigations into its potential for treating conditions such as depression and anxiety disorders are ongoing, focusing on its rapid action compared to traditional antidepressants.
Comparative Biological Activity
| Compound | Mechanism of Action | Primary Effects | Therapeutic Potential |
|---|---|---|---|
| 3-Hydroxyphencyclidine Hydrochloride | NMDA receptor antagonist | Dissociative effects, potential antidepressant | Neurological disorders |
| Phencyclidine | NMDA receptor antagonist | Dissociative anesthesia | Limited due to abuse potential |
| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Approved for treatment-resistant depression |
Q & A
Q. What computational tools predict metabolic pathways conflicting with in vitro data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
